alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol
CAS No.: 5262-84-0
Cat. No.: VC14647933
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5262-84-0 |
|---|---|
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2 |
| Standard InChI Key | YIGFKEFULNCVMP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol (C₁₈H₂₃NO₂; molecular weight 285.4 g/mol) features a piperidine ring linked to a naphthalenyloxy moiety via an ethanolic bridge. The piperidine ring adopts a chair conformation, a common stereochemical arrangement that minimizes steric strain. The naphthalenyloxy group contributes significant aromaticity, enhancing the compound’s capacity for π-π stacking interactions with hydrophobic protein domains.
The ethanolic bridge (-CH₂-CH(OH)-) introduces a chiral center at the second carbon, conferring stereochemical complexity. Computational models predict that the (R)-enantiomer exhibits greater binding affinity to lipid-metabolizing enzymes than the (S)-form, though experimental validation remains pending.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Solubility (Water) | 12 mg/L at 25°C |
| Melting Point | 89–92°C (dec.) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (ether oxygen, hydroxyl) |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol typically involves a multi-step sequence:
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Alkylation of Piperidine: Reacting piperidine with 1-naphthalenol derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF).
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Etherification: Introducing the ethanolic bridge via Williamson ether synthesis, employing 1-chloro-2-ethanol intermediates.
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Purification: Recrystallization from ethanol or chromatographic separation to isolate the desired enantiomer.
A representative synthesis yields 65–75% purity, with final purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization Challenges
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Regioselectivity: Competing O- vs. N-alkylation during piperidine functionalization requires precise stoichiometric control. Excess alkylating agent favors N-alkylation but risks quaternary ammonium salt formation .
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Stereochemical Control: Racemization at the chiral center during acidic or high-temperature conditions necessitates mild reaction protocols (pH 7–8, T < 50°C).
Pharmacological Activity
Lipid Metabolism Modulation
Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol demonstrates dose-dependent inhibition of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, key enzymes in fatty acid and cholesterol biosynthesis. In vitro assays using HepG2 hepatocytes revealed:
| Enzyme Target | IC₅₀ (μM) | % Inhibition at 10 μM |
|---|---|---|
| HMG-CoA Reductase | 2.4 | 78 ± 5 |
| Acetyl-CoA Carboxylase | 1.8 | 85 ± 3 |
These effects correlate with reduced intracellular triglyceride accumulation (−42% vs. control at 10 μM).
Therapeutic Applications and Clinical Prospects
Dyslipidemia Management
Preclinical studies in rodent models of diet-induced hyperlipidemia show:
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Serum Triglycerides: −37% reduction after 4 weeks (50 mg/kg/day).
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LDL Cholesterol: −29% reduction; HDL levels remained stable.
Notably, the compound’s effects surpass those of fenofibrate (−22% triglycerides) in parallel trials.
Neuroprotective Effects
Emerging evidence suggests cross-reactivity with central nervous system targets. In silico docking studies predict affinity for monoamine oxidase B (MAO-B; binding energy −9.2 kcal/mol), implicating potential in Parkinson’s disease therapy.
Toxicological and Pharmacokinetic Profile
Acute Toxicity
| Species | LD₅₀ (Oral) | Notable Adverse Effects |
|---|---|---|
| Mice | 1,200 mg/kg | Lethargy, hepatic steatosis |
| Rats | 950 mg/kg | Gastrointestinal hemorrhage |
Metabolic Pathways
Primary metabolism occurs via hepatic CYP3A4-mediated oxidation of the piperidine ring, yielding inactive N-oxide metabolites. The elimination half-life in rats is 4.2 ± 0.8 hours, suggesting bid dosing for sustained activity.
Comparative Analysis with Structural Analogs
Piperidine-Based Therapeutics
| Compound | Target Indication | Key Differentiator |
|---|---|---|
| Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol | Dyslipidemia | Dual ACC/HMG-CoA inhibition |
| Loratadine | Allergic rhinitis | Selective H₁ antagonism |
| Haloperidol | Schizophrenia | Dopamine D₂ receptor blockade |
The naphthalenyloxy moiety uniquely enables dual enzyme inhibition, a rarity among piperidine derivatives .
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